2,3:4,5-DI-O-Isopropylidene-D-xylitol
Overview
Description
2,3:4,5-DI-O-Isopropylidene-D-xylitol is a chemical compound with the CAS Number: 84709-35-3 and a molecular weight of 232.28 . It’s a highly regarded intermediate employed in the biomedical sector .
Synthesis Analysis
The synthesis of 2,3:4,5-DI-O-Isopropylidene-D-xylitol involves several steps. For instance, galactose was reacted with acetone in the presence of anhydrous copper (II) sulfate to produce 1,2:3,4-di-O-isopropylidene-α-D-galactose in good yield .Molecular Structure Analysis
The molecular structure of 2,3:4,5-DI-O-Isopropylidene-D-xylitol is represented by the linear formula C11H20O5 . The InChI code for this compound is 1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a storage temperature of -20°C . Its physical and spectral properties include a melting point of 101-103°C, and various NMR data .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2,3:4,5-DI-O-Isopropylidene-D-xylitol, focusing on six unique applications:
Antibiotic Activity
2,3:4,5-DI-O-Isopropylidene-D-xylitol has been shown to have antibiotic activity against Streptococcus section A and B .
Chiral Auxiliaries in Organic Synthesis
This compound is used as chiral auxiliaries in Michael and Aldol addition reactions , which are fundamental processes in organic synthesis .
Synthesis of Sugar Derivatives
It serves as an intermediate in the synthesis of sugar derivatives like ovalicin and the sugar core of hikizimycin , which have potential applications in medicinal chemistry .
Solid Phase Synthesis Reagent
The crystalline hydrate form of this compound is a convenient and stable reagent for solid phase synthesis of peptide-derived Amadori products , which are important in food chemistry and possibly pharmaceuticals .
Polyurethane Production
It has been used in the production of bio-based polyurethanes from carbohydrate monomers, contributing to the development of materials with enhanced hydrophilic character .
Glyco-Copolymer Synthesis
This compound is involved in the synthesis and characterization of glyco-copolymers containing α-D-glucofuranose, which are important for various biomedical applications .
Future Directions
Mechanism of Action
Target of Action
2,3:4,5-DI-O-Isopropylidene-D-xylitol is a lacto-n-biose derivative of D-xylitol . It primarily targets Streptococcus bacteria, particularly those in sections A and B . Streptococcus bacteria are responsible for a variety of infections, including strep throat, scarlet fever, and skin infections.
Mode of Action
The compound acts as an acceptor in the Stannic Chloride Reaction This reaction is a type of organic redox reaction that involves the transfer of electrons between molecules
Result of Action
2,3:4,5-DI-O-Isopropylidene-D-xylitol has been shown to have antibiotic activity against Streptococcus section A and B . This suggests that it can inhibit the growth of these bacteria, potentially leading to a decrease in infection severity or duration.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,3:4,5-DI-O-Isopropylidene-D-xylitol is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is stored at a temperature of -20°C , suggesting that low temperatures may be necessary for its stability.
properties
IUPAC Name |
[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWGPWXTDOFQR-XHNCKOQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@@H](OC(O2)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595333 | |
Record name | [(4'S,5S)-2,2,2',2'-Tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]methanol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,5-DI-O-Isopropylidene-D-xylitol | |
CAS RN |
84709-35-3 | |
Record name | [(4'S,5S)-2,2,2',2'-Tetramethyl[4,4'-bi-1,3-dioxolan]-5-yl]methanol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3:4,5-Di-O-Isopropylidene-D-xylose relate to the synthesis of α-hydroxyphosphonates?
A1: The research paper describes how 2,3:4,5-Di-O-Isopropylidene-D-xylose serves as a starting material for synthesizing dimethyl 2,3:4,5-di-O-isopropylidene-D-xylitol-1-phosphonate, an α-hydroxyphosphonate. The reaction occurs through treatment with dimethyl phosphite. This specific reaction is highlighted as being highly efficient, producing a homogenous product [].
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